molecular formula C28H41NO6 B1164690 Prostaglandin D2 Dopamine

Prostaglandin D2 Dopamine

カタログ番号: B1164690
分子量: 487.6
InChIキー: LAUDQVBGQWVXEM-KCTPEUGASA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Prostaglandin D2 (PGD2;  Item No. 12010), the major eicosanoid product of mast cells in the immune system, is also produced in the brain where it is involved in sleep regulatory mechanisms. Further pharmacological actions include inhibition of platelet aggregation, relaxation of vascular smooth muscle, and regulation of reproductive development. Dopamine-containing neurons in the brain are involved in reward-motivated behavior, motor control, and hormone release. Peripheral, paracrine actions of dopamine include the control of vasodilation, sodium excretion, insulin production, gastrointestinal motility, and the activity of lymphocytes. Catecholamines are known to stimulate prostanoid synthesis by acting as co-substrates. PGD2 dopamine is a conjugate of the neurotransmitter dopmaine and PGD2. It can be used to study the biological function of PGD2 in the brain and periphery.

化学反応の分析

Prostaglandin D₂ (PGD₂)

  • Structure : A lipid-derived eicosanoid synthesized from arachidonic acid via cyclooxygenase (COX) and prostaglandin D synthase (PTGDS).

  • Receptors :

    • DP₁ (PTGDR1) : Coupled to Gₛα, increases cAMP via adenylate cyclase activation .

    • DP₂ (PTGDR2) : Coupled to Gᵢα, reduces cAMP and increases intracellular calcium via inositol phosphate signaling .

Dopamine (DA)

  • Structure : A catecholamine neurotransmitter derived from tyrosine.

  • Receptors :

    • D₂ receptors (D2R) : Inhibitory Gᵢ/o-coupled receptors that reduce cAMP, modulate calcium channels, and regulate dopamine synthesis, release, and neuronal excitability .

PGD₂ Modulation of Neuronal Activity

  • PGD₂ binds to DP₁ receptors on neuroblastoma cells, activating adenylate cyclase and elevating cAMP, which potentiates synaptic plasticity .

  • In hypothalamic neurons, PGD₂ excites acetylcholine-sensitive cells and modulates noradrenaline responses, indirectly influencing dopaminergic pathways .

Dopamine Regulation via Prostaglandin E₂ (PGE₂)

  • While PGD₂ itself does not directly interact with dopamine receptors, its metabolite PGE₂ amplifies both D₁ and D₂ receptor signaling through EP1 receptors :

    MechanismEffect on Dopamine SignalingSource
    PGE₂ production via D₁/D₂ activation↑ cAMP and DARPP-32 phosphorylation
    EP1 receptor knockoutAttenuated locomotor response to cocaine
    EP1 activation in striatal neuronsRestores D₁-mediated phosphorylation

PGD₂ in Neuroinflammation and Aversion

  • Inflammation-induced PGE₂ (downstream of COX/PGD₂ pathways) activates EP1 receptors on striatal D₁ neurons, inhibiting dopaminergic cells via GABAergic signaling. This mechanism underlies inflammation-associated aversion .

D₂ Receptor Structural Insights

  • Crystal structures of D₂R bound to antipsychotics (e.g., risperidone) reveal dynamic extracellular loops (ECL2) critical for ligand selectivity .

    LigandResidence Time (min)Binding Affinity (Kₐ)
    Risperidone2332.51 nM
    Aripiprazole1549.43 nM
    Nemonaptide1670.031 nM
    Data from D₂R-ligand binding kinetics

D₂ Autoreceptor Functions

  • Inhibition of dopamine release : D₂ autoreceptors reduce vesicular exocytosis via calcium channel modulation .

  • Long-term regulation : Suppress tyrosine hydroxylase activity, decreasing dopamine synthesis .

Pathophysiological Implications

  • Schizophrenia/Parkinson’s : Dysregulated D₂ autoreceptors alter dopamine tone, contributing to psychosis or motor deficits .

  • Inflammatory disorders : PGD₂/PGE₂-EP1 signaling exacerbates dopaminergic dysfunction in conditions like depression or chronic pain .

特性

分子式

C28H41NO6

分子量

487.6

InChI

InChI=1S/C28H41NO6/c1-2-3-6-9-21(30)13-14-23-22(25(32)19-26(23)33)10-7-4-5-8-11-28(35)29-17-16-20-12-15-24(31)27(34)18-20/h4,7,12-15,18,21-23,25,30-32,34H,2-3,5-6,8-11,16-17,19H2,1H3,(H,29,35)/b7-4-,14-13+/t21-,22+,23+,25-/m0/s1

InChIキー

LAUDQVBGQWVXEM-KCTPEUGASA-N

SMILES

O[C@@H](C1)[C@H](C/C=CCCCC(NCCC2=CC=C(O)C(O)=C2)=O)[C@@H](/C=C/[C@@H](O)CCCCC)C1=O

同義語

PGD2 DA; PGD2 Dopamine

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prostaglandin D2 Dopamine
Reactant of Route 2
Prostaglandin D2 Dopamine
Reactant of Route 3
Prostaglandin D2 Dopamine
Reactant of Route 4
Prostaglandin D2 Dopamine
Reactant of Route 5
Prostaglandin D2 Dopamine
Reactant of Route 6
Prostaglandin D2 Dopamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。